Fmoc-L-Prolinol

Vue d'ensemble

Description

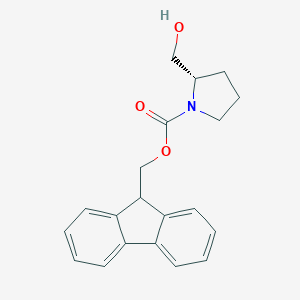

Fmoc-L-Prolinol: , also known as (S)-1-fluorenylmethoxycarbonyl-2-pyrrolidinemethanol, is a derivative of the amino acid proline. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound is characterized by its white or off-white powder appearance and has a molecular formula of C20H21NO3 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fmoc-L-Prolinol can be synthesized by reacting L-prolinol with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an organic solvent like dioxane . Another method involves the reaction of L-prolinol with N-dimethylaminomethylpyrrolidone in the presence of N-methylpyrrolidone, followed by removal of the protecting group using acid or base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques to achieve the desired quality for commercial use .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-L-Prolinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of substituted prolinol derivatives

Applications De Recherche Scientifique

Peptide Synthesis

Overview : Fmoc-L-prolinol serves as a key building block in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective reactions during solid-phase peptide synthesis (SPPS), facilitating the efficient formation of peptide bonds while preventing unwanted side reactions.

Case Study : In a study focused on synthesizing peptides with specific conformational properties, this compound was utilized to incorporate proline residues effectively. The stability of the Fmoc group under various conditions allowed for successful synthesis without significant degradation, underscoring its utility in generating high-purity peptides .

Drug Development

Overview : In pharmaceutical research, this compound is leveraged to create novel therapeutic compounds. Its unique structure can enhance the efficacy and reduce the side effects of drugs by improving their bioavailability.

Case Study : Research highlighted the use of this compound in developing peptide-based drugs targeting specific receptors involved in neurological disorders. By modifying the structure of existing peptides with this compound, researchers achieved improved binding affinity and selectivity, leading to promising results in preclinical trials .

Bioconjugation

Overview : this compound is employed in bioconjugation processes to facilitate the attachment of biomolecules to surfaces or other molecules. This application is crucial for creating targeted drug delivery systems and diagnostic tools.

Data Table: Bioconjugation Applications

| Application Area | Description |

|---|---|

| Targeted Drug Delivery | Enhances specificity and efficacy of drug delivery systems by attaching therapeutic agents to targeting ligands. |

| Diagnostic Tools | Used in the development of biosensors that require precise biomolecule attachment for functionality. |

Material Science

Overview : In material science, this compound is utilized to develop advanced materials that respond to environmental stimuli. Its unique properties contribute to enhancing mechanical and thermal characteristics.

Case Study : A study demonstrated the use of this compound in creating smart polymeric materials that exhibit changes in properties when exposed to specific stimuli (e.g., temperature or pH). These materials have potential applications in coatings and sensors .

Research in Neuroscience

Overview : this compound is being investigated for its potential role in modulating neurotransmitter systems, which could lead to breakthroughs in understanding and treating neurological disorders.

Case Study : Investigations into the effects of modified peptides containing this compound on neurotransmitter receptor activity revealed promising results. These modifications were shown to enhance receptor binding and activation, suggesting potential therapeutic applications for conditions such as depression and anxiety .

Mécanisme D'action

Mechanism: Fmoc-L-Prolinol acts as a protecting group by forming a stable carbamate linkage with the amino group of amino acids. This linkage prevents the amino group from participating in unwanted reactions during peptide synthesis. The Fmoc group can be removed by treatment with a base such as piperidine, which cleaves the carbamate linkage and releases the free amino group .

Molecular Targets and Pathways: The primary target of this compound is the amino group of amino acids in peptide synthesis. The compound does not have specific biological targets or pathways as its primary function is to protect the amino group during chemical reactions .

Comparaison Avec Des Composés Similaires

Fmoc-L-Proline: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-L-Valine: Used similarly in peptide synthesis for protecting the amino group.

Fmoc-L-Leucine: Another Fmoc-protected amino acid with similar applications.

Uniqueness: Fmoc-L-Prolinol is unique due to its hydroxyl group, which provides additional functionalization options compared to other Fmoc-protected amino acids. This hydroxyl group allows for further chemical modifications, making this compound a versatile compound in synthetic chemistry .

Activité Biologique

Fmoc-L-Prolinol , a derivative of proline, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorene-9-methoxycarbonyl (Fmoc) protecting group on the amino acid proline. This modification enhances its stability and solubility, making it suitable for various biological applications.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

- Anticancer Activity : Studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including glioblastoma and lung cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.

- Antimicrobial Properties : this compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes.

- Neuroprotective Effects : Research has suggested that this compound may have neuroprotective effects, potentially offering benefits in neurodegenerative diseases. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

The mechanisms underlying the biological activity of this compound are complex and multifaceted:

- Inhibition of Protein Kinases : this compound has been shown to inhibit specific protein kinases involved in cellular signaling pathways that regulate growth and apoptosis.

- Interaction with Receptors : It may interact with various receptors, influencing cellular responses such as inflammation and immune reactions.

- Oxidative Stress Reduction : The compound has antioxidant properties that help mitigate oxidative damage in cells, particularly in neuronal tissues.

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Target Cells/Organisms |

|---|---|---|

| Anticancer | High | U87-MG (glioblastoma), A549 (lung) |

| Antimicrobial | Moderate | E. coli, S. aureus |

| Neuroprotective | Significant | SH-SY5Y (neuroblastoma) |

| Mechanism | Description |

|---|---|

| Protein Kinase Inhibition | Inhibits growth factor signaling pathways |

| Receptor Interaction | Modulates inflammatory responses |

| Antioxidant Activity | Reduces oxidative stress in neuronal cells |

Case Studies

- Anticancer Study : A study published in Nature evaluated the effects of this compound on U87-MG glioblastoma cells. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 25 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase-3 and -9 pathways .

- Antimicrobial Efficacy : Research conducted on the antimicrobial properties revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus strains. The compound's mechanism was attributed to membrane disruption, leading to cell lysis .

- Neuroprotection in Models : In a neuroprotective study involving SH-SY5Y cells exposed to oxidative stress, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-12-14-6-5-11-21(14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUXXCOVGMCKQL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350932 | |

| Record name | Fmoc-L-Prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148625-77-8 | |

| Record name | Fmoc-L-Prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.